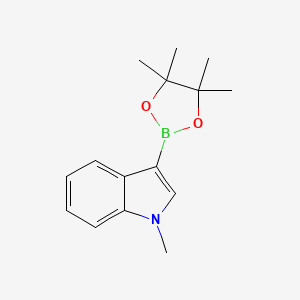
2-(3,4-Difluorophenyl)-1,3-dioxolane
Descripción general
Descripción
The compound “2-(3,4-Difluorophenyl)-1,3-dioxolane” likely contains a 1,3-dioxolane group and a 3,4-difluorophenyl group . The 1,3-dioxolane group is a type of acetal, a functional group that includes an oxygen atom bonded to two carbon atoms. The 3,4-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the third and fourth carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Difluorophenyl)-1,3-dioxolane” were not found, related compounds have been synthesized through various methods . For example, one method involves Friedel-Crafts acylation, condensation, recovery, and cyclization .Aplicaciones Científicas De Investigación
Deoxyfluorination of Carboxylic Acids
A notable application involves the development of bench-stable fluorination reagents like 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), used in the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method enables the efficient transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions, highlighting the importance of fluorinated compounds in synthesizing complex molecules (Wang et al., 2021).
Polymerization and Material Science
The compound has also been utilized in the polymerization process, as seen in the study on the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane. This research provides insights into the polymerization mechanism and the properties of the resulting polymers, suggesting potential applications in creating novel polymeric materials (Morariu & Simionescu, 1994).
Liquid Crystal Research
Another application is found in the enhancement of dielectric and optical anisotropy in liquid crystals. 1,3-Dioxolane-terminated liquid crystals, synthesized via multi-step reactions, exhibit improved dielectric anisotropy and birefringence, indicating potential uses in advanced display technologies (Chen et al., 2015).
Electrolyte Additives for Lithium-Ion Batteries
The fluorinated cyclic phosphorus(III)-based compounds synthesized for high voltage application in lithium-ion batteries (LIBs) demonstrate the compound's relevance in improving energy storage technologies. These studies show how structural modifications can influence the formation of a cathode electrode interphase (CEI) and overall cell performance, underscoring the potential of fluorinated dioxolanes in battery chemistry (von Aspern et al., 2019).
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKHNSLOQHKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641072 | |
| Record name | 2-(3,4-Difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1,3-dioxolane | |
CAS RN |
773101-62-5 | |
| Record name | 2-(3,4-Difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 773101-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
